7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom and a methyl group in the structure of this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization using a base such as sodium ethoxide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[4,5-d]pyridazines, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-imidazo[4,5-d]pyridazine
- 2-Methyl-1H-imidazo[4,5-d]pyridazine
- 7-Bromo-2-methyl-1H-imidazo[4,5-d]pyridazine
Uniqueness
7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-2-methyl-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-4-2-8-11-6(7)5(4)10-3/h2H,1H3,(H,9,10) |
InChI Key |
JJMIWFDUVCBDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=NC=C2N1)Cl |
Origin of Product |
United States |
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